

CAS number for 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-Fluoro-4-methylpyridine

Cat. No.: B1519061

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-4-methylpyridin-2-amine (**2-Amino-3-Fluoro-4-methylpyridine**)

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylpyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the aminopyridine scaffold imparts unique physicochemical properties that are increasingly exploited to enhance the metabolic stability, bioavailability, and target-binding affinity of novel therapeutic agents. This document delves into the compound's chemical identity, plausible synthetic pathways, key physicochemical properties, and its applications as a critical building block in the development of advanced pharmaceuticals. Furthermore, a thorough discussion of the associated safety protocols and handling procedures is provided to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

Systematic nomenclature is critical for the unambiguous identification of chemical entities. The compound of interest, commonly referred to as **2-Amino-3-Fluoro-4-methylpyridine**, is more formally named 3-Fluoro-4-methylpyridin-2-amine. Its hydrochloride salt is registered under CAS Number 2913245-25-5[1].

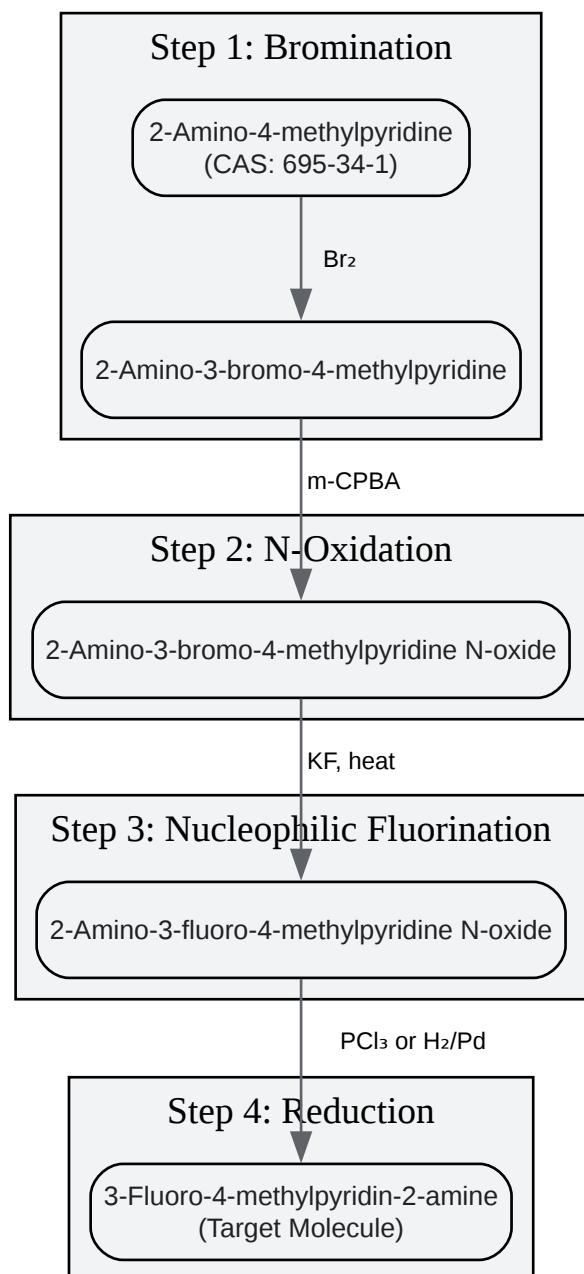
Structural Information

- IUPAC Name: 3-Fluoro-4-methylpyridin-2-amine
- Common Names: **2-Amino-3-Fluoro-4-methylpyridine**, 2-Amino-3-fluoro-4-picoline
- Molecular Formula: C₆H₇FN₂
- Molecular Weight: 126.13 g/mol

Physicochemical Data

The introduction of fluorine can significantly alter the physical properties of an organic molecule by influencing its polarity, lipophilicity, and crystal packing. The table below summarizes key physicochemical data for the parent compound and related isomers.

Property	3-Fluoro-4-methylpyridin-2-amine	3-Amino-6-fluoro-4-methylpyridine	2-Fluoro-4-methylpyridine
CAS Number	2913245-25-5 (HCl salt) ^[1]	954236-33-0	461-87-0 ^[2]
Appearance	Solid (Expected)	Solid	Colorless to light yellow liquid
Molecular Weight	126.13 g/mol	126.13 g/mol	111.12 g/mol
Melting Point	Not available	57-62 °C	Not applicable
Boiling Point	Not available	Not available	160-161 °C ^[2]
Storage Conditions	Inert atmosphere, 2-8°C (for related compounds)	Inert atmosphere, 2-8°C (for related compounds)	Not specified


Synthesis and Reaction Chemistry

The synthesis of meta-fluorinated pyridines presents a notable challenge in synthetic organic chemistry due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic

aromatic substitution (SNAr) at the 3-position[3][4]. However, several strategies can be envisaged for the preparation of 3-Fluoro-4-methylpyridin-2-amine, often involving multi-step sequences.

Proposed Synthetic Strategy

A plausible and effective route leverages the activation of the pyridine ring through N-oxidation, which alters the electronic landscape of the molecule to favor meta-fluorination. This approach has been successfully applied for the synthesis of $[^{18}\text{F}]$ 3-fluoro-4-aminopyridine[3][4].

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 3-Fluoro-4-methylpyridin-2-amine.

Causality Behind Experimental Choices:

- **Bromination:** The initial bromination at the 3-position provides a suitable leaving group for the subsequent nucleophilic fluorination step.
- **N-Oxidation:** This is a critical activation step. The N-oxide group acts as a strong electron-withdrawing group, which deactivates the ortho and para positions (2, 4, and 6) towards nucleophilic attack and, conversely, activates the meta positions (3 and 5)[3][4].
- **Nucleophilic Fluorination:** With the 3-position activated, a nucleophilic fluorine source, such as potassium fluoride (KF), can displace the bromide. This reaction often requires elevated temperatures.
- **Reduction:** The final step involves the removal of the N-oxide group. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or through catalytic hydrogenation (H₂/Pd).

Alternative Synthetic Approaches

Other established methods for synthesizing fluoropyridines include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. A Chinese patent describes a similar improved Blaz-Schiemann reaction for preparing fluoropyridine compounds[5]. However, this method can sometimes suffer from harsh conditions and moderate yields[6].

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the N-oxide strategy and should be optimized for this specific substrate.

Step 1: Synthesis of 2-Amino-3-bromo-4-methylpyridine

- Dissolve 2-amino-4-methylpyridine in a suitable solvent (e.g., acetic acid).

- Slowly add an equimolar amount of bromine (Br_2) while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Quench the reaction with a solution of sodium bisulfite and neutralize with a base (e.g., NaOH).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Synthesis of 2-Amino-3-bromo-4-methylpyridine N-oxide

- Dissolve the product from Step 1 in a chlorinated solvent (e.g., dichloromethane).
- Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
- Isolate the product by extraction and purify as needed.

Step 3: Synthesis of **2-Amino-3-fluoro-4-methylpyridine** N-oxide

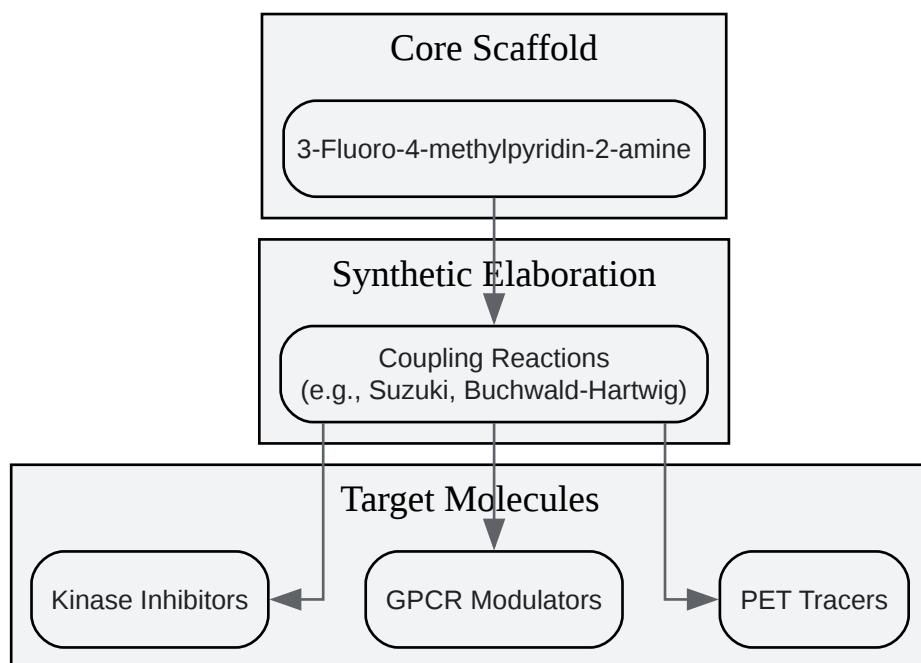
- Combine the N-oxide from Step 2 with spray-dried potassium fluoride in an aprotic polar solvent (e.g., DMSO).
- Heat the mixture to 120-150°C for 8-12 hours, monitoring by TLC or LC-MS.
- Cool the reaction, dilute with water, and extract the product.
- Purify the crude product by column chromatography.

Step 4: Synthesis of 3-Fluoro-4-methylpyridin-2-amine

- Dissolve the fluorinated N-oxide from Step 3 in a solvent such as chloroform.
- Add phosphorus trichloride (PCl_3) dropwise at 0°C.

- Reflux the mixture for 2-4 hours until the reaction is complete.
- Carefully quench the reaction with ice water, basify, and extract the final product.
- Purify by recrystallization or column chromatography to yield the target compound.

Applications in Drug Discovery and Development


Fluorinated aminopyridines are valuable building blocks in medicinal chemistry, primarily due to the beneficial effects of fluorine substitution. The introduction of fluorine can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets through favorable electrostatic interactions.

Role as a Pharmacophore

3-Fluoro-4-methylpyridin-2-amine can be considered a key pharmacophore for introduction into larger, more complex molecules. It is a useful reactant in the synthesis of compounds that exhibit activity as kappa opioid receptor agonists and antagonists^[7].

Use in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase. The addition of a fluorine atom can further enhance these interactions and improve the overall pharmacological profile of the inhibitor.

[Click to download full resolution via product page](#)

Caption: Role of 3-Fluoro-4-methylpyridin-2-amine in drug discovery workflows.

Application in PET Tracer Development

Analogs of this compound are of interest in the development of Positron Emission Tomography (PET) tracers. For instance, fluorinated derivatives of 4-aminopyridine are being investigated as PET tracers for imaging demyelination in multiple sclerosis[3][8]. A series of 2-amino-4-methylpyridine analogues have also been synthesized and evaluated as potential PET tracers for imaging inducible nitric oxide synthase (iNOS)[9][10].

Safety, Handling, and Storage

As a senior application scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-methylpyridin-2-amine is not readily available, data from closely related compounds can be used to infer its hazard profile.

Hazard Identification

Based on analogous compounds such as 3-Amino-6-fluoro-4-methylpyridine and other aminopyridines, the following hazards should be anticipated[11][12][13][14][15]:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Corrosion/Irritation: Causes skin irritation.
- Serious Eye Damage/Irritation: Causes serious eye irritation or damage.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Hazard Statement	GHS Code	Source (Analogous Compounds)
Harmful if swallowed	H302	[13]
Causes skin irritation	H315	[13]
Causes serious eye damage/irritation	H318 / H319	[13]
May cause respiratory irritation	H335	[13]
Toxic in contact with skin or if inhaled	H311 + H331	[11]
May cause damage to organs through prolonged exposure	H373	[14]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[15].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield[12].
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat[12].

- Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator[12].
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14].

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended, as is common for many aminopyridine derivatives[15].

Conclusion

3-Fluoro-4-methylpyridin-2-amine is a strategically important building block for modern drug discovery. Its synthesis, while challenging, is achievable through methods that activate the pyridine ring towards meta-fluorination. The unique properties conferred by the fluorine atom make this compound and its derivatives highly valuable for developing new therapeutic agents with improved pharmacological profiles. Adherence to strict safety protocols is essential when handling this and related compounds to mitigate potential health risks. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile molecule into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2913245-25-5|3-Fluoro-4-methylpyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsoc [chemsoc.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. 3-AMINO-2-FLUORO-4-PICOLINE CAS#: 173435-32-0 [amp.chemicalbook.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 12. [fishersci.com](https://www.fishersci.com) [fishersci.com]
- 13. [capotchem.com](https://www.capotchem.com) [capotchem.com]
- 14. [lobachemie.com](https://www.lobachemie.com) [lobachemie.com]
- 15. [fishersci.com](https://www.fishersci.com) [fishersci.com]
- To cite this document: BenchChem. [CAS number for 2-Amino-3-Fluoro-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519061#cas-number-for-2-amino-3-fluoro-4-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com